molecular formula C21H29N3O5S B12773673 N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide CAS No. 64511-35-9

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide

Cat. No.: B12773673
CAS No.: 64511-35-9
M. Wt: 435.5 g/mol
InChI Key: JQXLLBHYCUAYMD-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a piperazine ring, a methoxyphenyl group, and a methanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Introduction of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction, often using oxidizing agents.

    Formation of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
  • N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)benzenesulfonamide

Uniqueness

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64511-35-9

Molecular Formula

C21H29N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C21H29N3O5S/c1-28-20-9-5-18(6-10-20)24-13-11-23(12-14-24)15-19(25)16-29-21-7-3-17(4-8-21)22-30(2,26)27/h3-10,19,22,25H,11-16H2,1-2H3

InChI Key

JQXLLBHYCUAYMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)NS(=O)(=O)C)O

Origin of Product

United States

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